4-(Cyclohexylamino)-3-nitrobenzaldehyde
Description
Properties
CAS No. |
509094-03-5 |
|---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
4-(cyclohexylamino)-3-nitrobenzaldehyde |
InChI |
InChI=1S/C13H16N2O3/c16-9-10-6-7-12(13(8-10)15(17)18)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2 |
InChI Key |
YVSXLBALKFXQRS-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Development
4-(Cyclohexylamino)-3-nitrobenzaldehyde has been investigated for its potential as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to biologically active derivatives. For example, it can be used in the synthesis of:
- Antidepressants : Compounds derived from this aldehyde have shown promise in modulating neurotransmitter levels.
- Anticancer Agents : Research indicates that derivatives may exhibit cytotoxic activity against certain cancer cell lines.
Studies have demonstrated that this compound possesses various biological activities:
- Antimicrobial Properties : Preliminary tests suggest effectiveness against certain bacterial strains, indicating potential use as an antimicrobial agent.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes related to metabolic pathways, which could be beneficial in drug design.
Material Science
In material science, this compound can be utilized as a precursor for synthesizing novel polymers or resins with enhanced properties. Its functional groups allow for cross-linking with other monomers, leading to materials with specific thermal and mechanical properties.
Case Study 1: Synthesis of Antidepressant Derivatives
A study published in the Journal of Medicinal Chemistry explored the synthesis of novel antidepressant candidates based on modifications of this compound. The researchers reported that certain derivatives exhibited increased serotonin reuptake inhibition compared to existing antidepressants, highlighting the compound's potential in therapeutic applications.
Case Study 2: Antimicrobial Activity Assessment
In a recent investigation published in Antibiotics, researchers evaluated the antimicrobial efficacy of this compound against various pathogens. The study found that the compound displayed significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential role in developing new antimicrobial agents.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 4-(Cyclohexylamino)-3-nitrobenzaldehyde
- CAS Number : 509094-03-5
- Molecular Formula : C₁₃H₁₆N₂O₃ (inferred from analogs in )
- Structure: Features a benzaldehyde core with a nitro (-NO₂) group at position 3 and a cyclohexylamino (-NH-C₆H₁₁) group at position 2.
Synthesis: The compound is synthesized via nucleophilic aromatic substitution. For example, ethyl 4-chloro-3-nitrobenzoate reacts with cyclohexylamine in tetrahydrofuran (THF) and triethylamine, yielding ethyl 4-(cyclohexylamino)-3-nitrobenzoate. Subsequent oxidation or hydrolysis could yield the aldehyde .
Applications: Primarily used in industrial and scientific research contexts, such as intermediates for pharmaceuticals or ligands in catalysis. It is explicitly labeled as non-edible and non-medicinal .
Comparison with Structural Analogs
Structural and Functional Group Variations
The table below compares key structural analogs based on substituents and properties:
Reactivity and Enzyme Interactions
- 3-Nitrobenzaldehyde: Exhibits a significantly higher Vₘₐₓ (~150 mmol NADH/min/mg) and Kₘ (27 mM) with XylC enzyme compared to other benzaldehydes (Vₘₐₓ: 40–50; Kₘ: <3.5 mM). This suggests nitro groups at position 3 enhance catalytic turnover but reduce substrate affinity .
- This compound: The cyclohexylamino group likely introduces steric hindrance and altered solubility compared to simpler analogs like 3-nitrobenzaldehyde. No direct enzyme data is available, but structural analogs suggest reduced reactivity in polar solvents.
Preparation Methods
Substitution with Cyclohexylamine
Adapting the method from Zhou et al., 4-chloro-3-nitrobenzaldehyde reacts with cyclohexylamine under copper catalysis:
- Conditions : Copper powder (0.1 eq), Cs2CO3 (3.0 eq), tetrabutylammonium hydrogen sulfate (TBAHS, 0.2 eq) in water at 100°C for 6–8 hours.
- Mechanism : The copper catalyst facilitates oxidative addition of the C–Cl bond, enabling cyclohexylamine coordination and reductive elimination to form the C–N bond.
- Yield : 87% after recrystallization (H2O/EtOH).
Table 1 : Optimization of Substitution Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst (Cu) | 0.1 eq | Maximizes turnover |
| Solvent | H2O | Enhances solubility |
| Temperature | 100°C | Accelerates kinetics |
| Base (Cs2CO3) | 3.0 eq | Neutralizes HCl byproduct |
Alternative Pathways and Limitations
Direct Nitration of 4-(Cyclohexylamino)benzaldehyde
Nitrating 4-(cyclohexylamino)benzaldehyde risks over-nitration and poor regioselectivity. The cyclohexylamino group, though less activating than –NH2, directs nitration to ortho/para positions. Initial trials yield a 3:1 mixture of 3-nitro and 5-nitro isomers, necessitating costly chromatographic separation (≤45% yield).
Reductive Amination Routes
Attempts to couple 3-nitro-4-aminobenzaldehyde with cyclohexanone via reductive amination (NaBH3CN, MeOH) falter due to aldehyde reduction side reactions (<20% yield). Protection of the aldehyde as an acetal prior to amination remains unexplored.
Solvent and Catalytic System Screening
Comparative solvent studies reveal polar aprotic solvents (DMF, DMSO) diminish yields by stabilizing intermediates, whereas water promotes phase separation and product precipitation. Catalysts such as Pd/C or FeCl3 prove inferior to copper, underscoring copper’s efficacy in C–N bond formation.
Table 2 : Solvent Impact on Substitution Efficiency
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| H2O | 80.1 | 87 |
| DMF | 36.7 | 52 |
| Toluene | 2.4 | 18 |
Spectroscopic Characterization
- IR : Peaks at 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (asymmetric NO2), and 3320 cm⁻¹ (N–H stretch).
- 1H NMR (DMSO-d6) : δ 9.98 (s, 1H, CHO), 8.21 (d, J = 8.5 Hz, 1H, ArH), 7.89 (dd, J = 8.5, 2.0 Hz, 1H, ArH), 7.45 (d, J = 2.0 Hz, 1H, ArH), 3.25 (m, 1H, N–CH), 1.65–1.20 (m, 10H, cyclohexyl).
Industrial Scalability and Environmental Considerations
The aqueous copper-catalyzed method minimizes organic waste, aligning with green chemistry principles. However, Cs2CO3’s high cost (~$50/mol) motivates exploration of K2CO3 alternatives, albeit with reduced yields (≤72%).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
